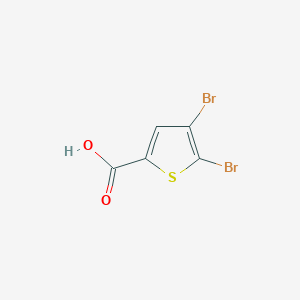

![molecular formula C8H7N3O B180842 2-Methylpyrido[2,3-b]pyrazin-3(4H)-on CAS No. 128102-80-7](/img/structure/B180842.png)

2-Methylpyrido[2,3-b]pyrazin-3(4H)-on

Übersicht

Beschreibung

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound with diverse scientific applications. It acts as a versatile building block in organic synthesis, enabling the creation of novel drug candidates and functional materials. The CAS number for this compound is 128102-80-7 .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives has been achieved through multicomponent reactions . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations were also executed to obtain spectroscopic and electronic properties .Molecular Structure Analysis

The molecular formula of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is C8H7N3O . The molecular weight of this compound is 161.16 .Chemical Reactions Analysis

The direct C-3 arylation of quinoxalin-2-ones with arenes is achieved by a Pd (TFA)2-catalyzed cross-dehydrogenative coupling (CDC) reaction . This protocol represents an efficient technique to access various 3-arylbenzo[g]quinoxalinones and 2-aryl-4-methylpyrido[3,4-b]pyrazin-3(4H)-ones under mild conditions .Physical And Chemical Properties Analysis

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one exhibits high photoluminescence quantum efficiency (PLQY) and has a simple molecular structure . These properties make it a crucial component in a full-color emitting material system, which is essential for cost-effective multicolor display applications .Wissenschaftliche Forschungsanwendungen

Fluoreszierende Materialien für Display-Anwendungen

Die Kernstruktur von Pyrido[2,3-b]pyrazin wurde bei der Entwicklung fluoreszierender Materialien mit hoher Photolumineszenz-Quantenausbeute (PLQY) eingesetzt, die für kostengünstige Mehrfarbanzeigen entscheidend sind .

Synthese von heterocyclischen Verbindungen

Pyrido[2,3-b]pyrazin-Derivate wurden synthetisiert und mit Hilfe von spektroskopischen Techniken und Dichtefunktionaltheorie (DFT)-Berechnungen untersucht, was ihr Potenzial für die Herstellung neuartiger heterocyclischer Verbindungen mit verschiedenen Anwendungen aufzeigt .

Mikrowellen-gestützte Synthese in der Pharmazie

Mikrowellen-gestützte chemische Prozesse wurden zur Synthese neuartiger Derivate unter Verwendung der Pyrido[2,3-b]pyrazin-Struktur eingesetzt, was auf seine Rolle in der pharmazeutischen Industrie bei der Entwicklung neuer Therapeutika hindeutet .

Wirkmechanismus

Target of Action

It’s known that this compound is used in the development of high-performance oleds and has been utilized in electrochemical sensing of DNA .

Mode of Action

It’s known that this compound exhibits a wide range of emissions spanning the entire visible region from blue to red . This suggests that it interacts with its targets by emitting light at different wavelengths, which could be used to detect specific molecules or analytes in a sample .

Biochemical Pathways

It’s known that this compound has remarkable contributions towards nonlinear optical (nlo) technological applications .

Result of Action

It’s known that this compound has been utilized for the first time in electrochemical sensing of dna, in vitro antioxidant, and antiurease activity .

Action Environment

It’s known that this compound exhibits a wide range of emissions spanning the entire visible region from blue to red , suggesting that its action could potentially be influenced by the light environment.

Eigenschaften

IUPAC Name |

2-methyl-4H-pyrido[2,3-b]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-4H,1H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYPXESCIKDICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(NC1=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565357 | |

| Record name | 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128102-80-7 | |

| Record name | 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What factors influence the regioselective synthesis of 2-methylpyrido[2,3-b]pyrazin-3(4H)-one?

A1: The research [] demonstrates that the reaction of 2,3-diaminopyridine with pyruvic acid or ethyl pyruvate can lead to the formation of two regioisomers: 2-methylpyrido[2,3-b]pyrazin-3(4H)-one (3a) and 3-methylpyrido[2,3-b]pyrazin-2(1H)-one (4a). The study found that using anhydrous methanol and chloroform as solvents at room temperature significantly favors the formation of the desired 2-methylpyrido[2,3-b]pyrazin-3(4H)-one (3a), achieving yields higher than 90%. This suggests that the choice of solvent plays a crucial role in directing the regioselectivity of the reaction. Additionally, the study found that reactions with ethyl pyruvate were significantly faster (2 to 800 times) than those with pyruvic acid, highlighting the impact of the reactant on reaction kinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)